molecular formula C11H16ClNO2 B14050898 (7-Methoxy-chroman-3-yl)-methylamine hydrochloride

(7-Methoxy-chroman-3-yl)-methylamine hydrochloride

Cat. No.: B14050898
M. Wt: 229.70 g/mol
InChI Key: JFSUDFVXTHJJLW-UHFFFAOYSA-N
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Description

(7-Methoxy-chroman-3-yl)-methylamine hydrochloride is a chemical compound that belongs to the class of chroman derivatives Chromans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-chroman-3-yl)-methylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 7-methoxy-chroman, which is a chroman derivative with a methoxy group at the 7th position.

    Methylamine Introduction: The chroman derivative undergoes a reaction with methylamine under controlled conditions to introduce the methylamine group at the 3rd position.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-chroman-3-yl)-methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-3-one derivatives, while substitution reactions can produce a variety of substituted chroman derivatives.

Scientific Research Applications

(7-Methoxy-chroman-3-yl)-methylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (7-Methoxy-chroman-3-yl)-methylamine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-chroman: The parent compound without the methylamine group.

    Chroman-3-yl-methylamine: A similar compound without the methoxy group.

    Other Chroman Derivatives: Various other chroman derivatives with different substituents.

Uniqueness

(7-Methoxy-chroman-3-yl)-methylamine hydrochloride is unique due to the presence of both the methoxy group and the methylamine group, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

7-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-12-9-5-8-3-4-10(13-2)6-11(8)14-7-9;/h3-4,6,9,12H,5,7H2,1-2H3;1H

InChI Key

JFSUDFVXTHJJLW-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=C(C=C(C=C2)OC)OC1.Cl

Origin of Product

United States

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